

# 1H NMR and 13C NMR spectrum of 2,3-Dichloropyridin-4-ol

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## Compound of Interest

Compound Name: 2,3-Dichloropyridin-4-ol

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An In-Depth Technical Guide to the 1H and 13C NMR Spectra of **2,3-Dichloropyridin-4-ol**

## Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the 1H and 13C NMR spectra of **2,3-Dichloropyridin-4-ol** (CAS No: 1174047-06-3). A critical feature of this molecule is its existence in a tautomeric equilibrium between the pyridin-4-ol form and the pyridin-4(1H)-one form. This tautomerism is highly dependent on the solvent environment and profoundly influences the resulting NMR spectra. This whitepaper offers a predictive analysis of the chemical shifts and coupling constants for both tautomers, explains the underlying principles of substituent effects, and provides a robust experimental protocol for acquiring and confirming the spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of substituted pyridinols.

## Introduction to 2,3-Dichloropyridin-4-ol

**2,3-Dichloropyridin-4-ol** is a halogenated heterocyclic compound. Its structure, featuring a pyridine core substituted with two chlorine atoms and a hydroxyl group, makes it a potentially valuable intermediate in the synthesis of pharmaceutical and agrochemical agents. Accurate structural characterization is the bedrock of its application, and NMR spectroscopy is the premier technique for this purpose. However, the interpretation of its NMR spectra is not straightforward due to the chemical phenomena at play.

## The Decisive Influence of Tautomerism

The most crucial aspect governing the NMR spectrum of this compound is the lactam-lactim tautomerism common to hydroxypyridines. **2,3-Dichloropyridin-4-ol** exists as an equilibrium between its "enol" (hydroxypyridine) form and its "keto" (pyridinone) form.[\[1\]](#)[\[2\]](#)

- **2,3-Dichloropyridin-4-ol** (Enol/Lactim form)
- 2,3-Dichloro-1H-pyridin-4-one (Keto/Lactam form)[\[3\]](#)

The position of this equilibrium is highly sensitive to the solvent. Non-polar solvents tend to favor the hydroxypyridine form, whereas polar solvents, through hydrogen bonding and dipole interactions, significantly stabilize the more polar pyridone tautomer.[\[2\]](#)[\[4\]](#) In many cases, including the solid state and in polar protic solvents, the pyridone form predominates.[\[5\]](#) This guide will therefore consider the predicted spectra for both forms, with an emphasis on the more commonly observed pyridone tautomer.

Caption: Tautomeric equilibrium of the title compound.

## Predicted <sup>1</sup>H NMR Spectral Analysis

The aromatic region of the <sup>1</sup>H NMR spectrum will provide clear insights into the molecule's structure. The pyridine ring contains two remaining protons at the C-5 and C-6 positions.

Causality of Chemical Shifts:

- Ring System: The baseline chemical shifts for pyridine protons are significantly downfield compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[\[6\]](#)
- Inductive Effects: The two chlorine atoms are strongly electronegative and withdraw electron density through the sigma bonds, further deshielding the adjacent protons.[\[7\]](#)
- Resonance Effects: The C=O group in the pyridone tautomer strongly withdraws electron density via resonance, significantly deshielding the proton at C-5. The NH group and the C-Cl bonds also contribute to the overall electronic environment.

## Predicted Signals:

| Tautomer Form    | Proton       | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale   |
|------------------|--------------|-----------------------|--------------|---------------------------|---|
| Pyridone (Keto)  | H-5          | ~7.5 - 7.8            | Doublet      | JH5-H6 ≈ 5-7              | Deshielded by adjacent C=O and ortho C-Cl.                    |
| H-6              | ~7.2 - 7.5   | Doublet               | JH5-H6 ≈ 5-7 |                           | Influenced by the ring nitrogen and meta C-Cl.                |
| N-H              | ~11.0 - 13.0 | Broad Singlet         | N/A          |                           | Typical for amide/lactam protons; exchangeable with D2O.      |
| Pyridinol (Enol) | H-5          | ~7.0 - 7.3            | Doublet      | JH5-H6 ≈ 5-7              | Shielded relative to the pyridone form due to the -OH group.  |
| H-6              | ~7.8 - 8.1   | Doublet               | JH5-H6 ≈ 5-7 |                           | Deshielded by proximity to the electronegative ring nitrogen. |
| O-H              | ~9.0 - 11.0  | Broad Singlet         | N/A          |                           | Phenolic proton; exchangeable with D2O.                       |

## Predicted <sup>13</sup>C NMR Spectral Analysis

A proton-decoupled  $^{13}\text{C}$  NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are highly diagnostic of the carbon's local electronic environment.[\[8\]](#)

Causality of Chemical Shifts:

- Hybridization: sp<sub>2</sub>-hybridized carbons of the aromatic ring appear in the typical range of 110-160 ppm.[\[9\]](#)
- Carbonyl Carbon: In the pyridone tautomer, the C-4 carbon, as part of a carbonyl group (C=O), will be significantly deshielded and appear at a very high chemical shift, typically >160 ppm.
- Halogenation: Carbons directly attached to chlorine atoms (C-2, C-3) are deshielded, but the effect is less pronounced than that of oxygen.
- Nitrogen Influence: Carbons adjacent to the nitrogen (C-2, C-6) are generally found further downfield.

## Predicted Signals:

| Tautomer Form    | Carbon | Predicted Shift (ppm) | Rationale                                 |
|------------------|--------|-----------------------|---|
| Pyridone (Keto)  | C-2    | ~145 - 150            | Attached to Nitrogen and Chlorine.        |
|                  | C-3    | ~125 - 130            | Attached to Chlorine.                     |
|                  | C-4    | ~175 - 185            | Carbonyl (C=O) carbon, highly deshielded. |
|                  | C-5    | ~115 - 120            | CH carbon, influenced by C=O.             |
|                  | C-6    | ~138 - 142            | CH carbon, adjacent to Nitrogen.          |
| Pyridinol (Enol) | C-2    | ~142 - 147            | Attached to Nitrogen and Chlorine.        |
|                  | C-3    | ~122 - 127            | Attached to Chlorine.                     |
|                  | C-4    | ~155 - 165            | C-OH carbon, deshielded by oxygen.        |
|                  | C-5    | ~110 - 115            | CH carbon.                                |
|                  | C-6    | ~148 - 152            | CH carbon, adjacent to Nitrogen.          |

## Recommended Experimental Protocol

To obtain high-quality, unambiguous NMR data for **2,3-Dichloropyridin-4-ol**, a systematic approach is required. The choice of solvent is the most critical experimental parameter due to the tautomeric equilibrium.

### Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh 10-15 mg of **2,3-Dichloropyridin-4-ol**.

- To investigate tautomerism, prepare two separate samples:
  - Sample A (Polar): Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). This solvent is expected to strongly favor the pyridone tautomer.
  - Sample B (Less Polar): Dissolve in ~0.6 mL of deuterated chloroform (CDCl3). This may allow for observation of the pyridinol form or a mixture.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer or higher recommended):
  - Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (~5-10 minutes).
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard 1D proton spectrum.
  - Use a 30° or 45° pulse angle to reduce experiment time.
  - Set the spectral width to cover a range of -2 to 16 ppm.
  - Acquire 16-32 scans for a good signal-to-noise ratio.
  - Apply a small line-broadening factor (e.g., 0.3 Hz) during Fourier transformation to improve signal appearance.
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the carbon channel.

- Use a standard proton-decoupled pulse program (e.g., zgpg30).
- Set the spectral width to cover 0 to 220 ppm.
- Acquire a sufficient number of scans (e.g., 1024 or more) as <sup>13</sup>C has low natural abundance.[10]
- Employ a relaxation delay (d1) of 2-5 seconds to ensure proper signal relaxation.
- Data Processing and Analysis:
  - Perform Fourier transformation, phase correction, and baseline correction on both spectra.
  - Calibrate the <sup>1</sup>H spectrum to the TMS signal at 0 ppm (or the residual solvent peak).[11]
  - Calibrate the <sup>13</sup>C spectrum similarly.
  - Integrate the <sup>1</sup>H signals and measure the coupling constants.
  - Assign the peaks based on the predicted values and known substituent effects.

Caption: Recommended workflow for NMR analysis.

## Advanced Techniques for Definitive Assignment

To unequivocally confirm the assignments of both the <sup>1</sup>H and <sup>13</sup>C spectra, especially in the case of observing a mixture of tautomers, 2D NMR experiments are highly recommended.

- COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. A cross-peak between the signals at ~7.6 ppm and ~7.3 ppm would definitively prove they are from adjacent protons (H-5 and H-6).
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning

quaternary (non-protonated) carbons. For instance, the NH proton in the pyridone form should show a correlation to C-2, C-6, and C-5, confirming the ring structure and tautomeric form.

## Conclusion

The NMR spectral characterization of **2,3-Dichloropyridin-4-ol** is a prime example of how fundamental chemical principles directly impact spectroscopic outcomes. The dominant influence of pyridinol-pyridone tautomerism, which is modulated by the solvent environment, dictates the observed chemical shifts and overall spectral appearance. By understanding the inductive and resonance effects of the chloro and oxo/hydroxyl substituents, a reliable prediction of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be made. The pyridone tautomer is expected to be the major species in polar solvents, characterized by a downfield NH proton and a highly deshielded C4 carbonyl signal above 170 ppm. Following the detailed experimental protocol and employing advanced 2D NMR techniques will ensure accurate and unambiguous structural elucidation, a critical step for the use of this compound in research and development.

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